(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine
Overview
Description
(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is an organic compound that features a bromine, fluorine, and nitro group attached to a phenyl ring, with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine typically involves the nitration of a bromofluorobenzene derivative followed by the introduction of the hydrazine group. One common method involves the following steps:
Nitration: Bromofluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydrazine Introduction: The nitro compound is then reacted with hydrazine hydrate under reflux conditions to form the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the nucleophile used.
Azo Compounds: Oxidation of the hydrazine group can form azo compounds.
Scientific Research Applications
(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Mechanism of Action
The mechanism of action of (5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, bromine, and fluorine groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-4-fluoro-2-nitroanisole): Similar structure but with a methoxy group instead of a hydrazine group.
(5-Bromo-4-fluoro-2-nitrophenylacetic acid): Contains an acetic acid group instead of a hydrazine group.
Uniqueness
(5-Bromo-4-fluoro-2-nitro-phenyl)-hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(5-bromo-4-fluoro-2-nitrophenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECNBEKERZHWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272431 | |
Record name | (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217303-75-7 | |
Record name | (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217303-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-4-fluoro-2-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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